2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOIQUHGIYWOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reagents used in this synthesis include glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol . This method is advantageous due to the simplicity of the process, the high purity of the target product, and the relatively high yield of 73-75%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production of harmful by-products. The use of readily available reagents and straightforward reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Substitution Reactions
The amino (-NH₂) and fluoro (-F) groups in 2-amino-6-fluoro-4-(trifluoromethyl)benzonitrile enable nucleophilic substitution and coupling reactions.
Key Reactions and Conditions
-
Mechanistic Insights :
Coupling Reactions
The electron-withdrawing trifluoromethyl (-CF₃) group directs electrophilic substitution to specific positions on the benzene ring, enabling cross-coupling.
Suzuki-Miyaura Coupling
| Components | Catalysts/Conditions | Products | References |
|---|---|---|---|
| Boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives |
Oxidation and Reduction
The nitrile (-CN) group is redox-active, enabling transformations under controlled conditions.
Oxidation Reactions
| Reagents/Conditions | Products | Applications | References |
|---|---|---|---|
| H₂O₂, FeSO₄ catalyst | Carboxylic acid | Precursor for polymers |
Reduction Reactions
| Reagents/Conditions | Products | Applications | References |
|---|---|---|---|
| LiAlH₄, THF, 0°C | Primary amine | Bioactive molecule synthesis |
Functionalization of the Trifluoromethyl Group
The -CF₃ group is generally inert but influences electronic properties, enhancing stability and directing substitutions.
Electronic Effects
-
Meta-Directing : The -CF₃ group directs incoming electrophiles to the meta position, impacting regioselectivity in NAS .
-
Enhanced Stability : Fluorine’s electronegativity stabilizes intermediates, enabling high-yield reactions under mild conditions .
Key Steps
-
Bromination : m-Trifluoromethyl fluorobenzene treated with dibromohydantoin in glacial acetic acid .
-
Cyanide Introduction : CuCN-mediated displacement of bromide .
-
Amination : Liquid ammonia replaces fluorine at elevated temperatures .
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85–90 | >98 |
| 2 | 75–80 | >97 |
| 3 | 90–95 | >99 |
Comparison with Analogues
| Compound | Reactivity Differences | Key Applications |
|---|---|---|
| 2-Amino-6-(trifluoromethyl)benzonitrile | Higher electron deficiency due to -CF₃ | Agrochemistry |
| 4-Fluoro-2-(trifluoromethyl)benzonitrile | Reduced NAS activity (steric hindrance) | Polymer science |
Scientific Research Applications
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Bromination | m-Trifluoromethyl fluorobenzene | 73-75 |
| 2 | Aminolysis | Glacial acetic acid, cuprous cyanide | >99 |
| 3 | Cyano Group Replacement | Various nucleophiles | Variable |
Chemistry
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties. The compound's ability to undergo substitution and coupling reactions makes it valuable in organic synthesis.
Biology
In biological research, this compound has been investigated for its potential biological activities, including:
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, making them candidates for drug development.
- Receptor Binding : The compound interacts with various biological receptors, which can be exploited for therapeutic purposes.
A notable study highlighted the compound's ability to inhibit Mycobacterium tuberculosis growth, showcasing its potential as an antitubercular agent. The minimum inhibitory concentration (MIC) was found to be effective in reducing bacterial load in infected models .
Medicine
In the medical field, the compound is being explored for its neuroprotective effects. Research indicates that it may antagonize voltage-dependent sodium channels, which could lead to the development of therapies for neurological disorders. Additionally, its derivatives are under investigation for their potential use in treating conditions like tuberculosis and other infectious diseases .
Industrial Applications
The compound is utilized in developing materials with specific properties, particularly in the production of fluorinated polymers and coatings. These materials are valued for their stability and resistance to environmental degradation.
Case Study 1: Antitubercular Activity
A series of analogues based on this compound were synthesized and tested against Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited potent antitubercular activity with MIC values ranging from 4 to 64 μg/mL. The most effective derivative showed a significant reduction in bacterial load in murine models .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective potential of this compound's derivatives against sodium channel-mediated excitotoxicity. Results indicated that these compounds could protect neuronal cells from damage induced by excessive stimulation.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting the growth of certain cells, such as endothelial cells, which is crucial in the treatment of diseases like cancer . The compound’s unique structure allows it to bind to specific enzymes and proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Analysis
Key structural analogs and their differences are summarized below:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, enhancing electrophilic reactivity at the aromatic ring. This contrasts with 4-Amino-2-(trifluoromethyl)benzonitrile, where the -CF₃ group at position 2 may sterically hinder substitution reactions . Fluorine vs. Chlorine/Methoxy: The target’s fluorine at position 6 is smaller and more electronegative than chlorine or methoxy groups in analogs like 2-Amino-4-chloro-5-methoxybenzonitrile, leading to distinct solubility and bioavailability profiles .
- Lipophilicity: The trifluoromethyl group increases lipophilicity (logP ~2.5–3.5 estimated), making the target compound more membrane-permeable than 4-Amino-5-fluoro-2-hydroxybenzonitrile, where the polar hydroxy group reduces logP .
Biological Activity
2-Amino-6-fluoro-4-(trifluoromethyl)benzonitrile (CAS No. 1807176-08-4) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and biochemical activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H4F4N, with a molecular weight of 201.12 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study assessing its antibacterial effects, the compound was tested against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses comparable activity to standard antibiotics such as ampicillin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, attributed to its interaction with specific cellular targets involved in these pathways .
Case Study: Cytotoxicity Evaluation
A notable study investigated the cytotoxic effects of this compound on A431 epidermoid carcinoma cells. The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity compared to control treatments .
Biochemical Activity
The compound's biochemical activity has been linked to its ability to modulate enzyme activity. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could be harnessed for therapeutic applications in metabolic disorders. For instance, it was reported to inhibit the enzyme ecKAS III with an IC50 value of 17.1 µM .
The biological activities of this compound can be attributed to its structural features:
- Fluorine Substitution : Enhances binding affinity to biological targets.
- Amino Group : Facilitates interactions with receptor sites on enzymes and proteins.
These interactions may lead to alterations in signaling pathways that govern cell survival and proliferation.
Q & A
Q. Basic
- HPLC : Use a C18 column (e.g., Waters Spherisorb ODS-2) with a mobile phase of acetonitrile/water (70:30). Retention time ~3.0 minutes under isocratic conditions, as validated in USP monographs for related trifluoromethyl benzonitriles .
- NMR : NMR is critical for distinguishing fluorine environments. The trifluoromethyl group typically resonates at δ -62 to -65 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H] at m/z 219.1 (calculated for ) .
How do computational methods like DFT aid in understanding the electronic properties of fluorinated benzonitriles?
Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, revealing:
- Electron-withdrawing effects : The trifluoromethyl group reduces electron density at the benzonitrile core, increasing electrophilicity.
- Reactivity predictions : Fukui indices identify susceptible sites for nucleophilic attack (e.g., para to the amino group) .
- Solvent interactions : PCM models simulate solvation effects, showing enhanced stability in polar solvents due to dipole interactions .
How to address discrepancies in spectroscopic data when analyzing trifluoromethyl-substituted benzonitriles?
Advanced
Contradictions often arise from:
- Dynamic vs. static effects : NMR splitting due to hindered rotation of the trifluoromethyl group. Use variable-temperature NMR to confirm .
- Impurity interference : Co-eluting peaks in HPLC (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) require gradient elution optimization. Validate with spiked samples .
- Crystal packing : X-ray diffraction resolves ambiguities in solid-state structures, distinguishing positional isomers .
What are the design considerations for studying the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- Substrate activation : Electron-withdrawing groups (e.g., CN, CF) enhance leaving-group displacement. Use kinetic studies to compare reactivity at C-2 vs. C-6 positions .
- Solvent selection : DMF or DMSO stabilizes transition states via strong dipole interactions.
- Catalyst screening : Pd(0)/Xantphos systems for cross-coupling with arylboronic acids to introduce substituents .
What are the common impurities in synthesizing this compound, and how are they quantified?
Basic
Key impurities include:
- 4-Amino-2-(trifluoromethyl)benzonitrile : Formed via regioisomeric amination. Quantify via HPLC with a relative response factor of 1.4, using a validated USP method .
- Dehalogenated by-products : Monitor using GC-MS with a DB-5 column (e.g., m/z 171 for 2-(trifluoromethyl)benzonitrile) .
How to optimize reaction conditions to minimize by-products in the synthesis?
Q. Advanced
- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) to maximize yield.
- In situ monitoring : Use FTIR to track consumption of starting materials (e.g., C≡N stretch at ~2230 cm) .
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water removes unreacted amines and fluorides .
What are the safety and handling protocols for this compound given its hazardous classification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
